Enhanced N–H Acidity (pKa) Driven by the 5‑Fluoro Substituent
The 5‑fluoro substituent exerts a strong electron‑withdrawing inductive effect, lowering the pKa of the indazole N–H proton. 4‑Bromo‑5‑fluoro‑1H‑indazole exhibits a predicted pKa of 11.68±0.40, compared with 12.78±0.40 for 4‑bromo‑1H‑indazole and 12.90±0.40 for 5‑fluoro‑1H‑indazole . This ΔpKa ≈ 1.1 relative to the mono‑bromo analog translates to a ~12‑fold higher acidity, which can influence solubility, hydrogen‑bonding capacity, and metal‑coordination behavior in both synthetic and biological contexts .
| Evidence Dimension | pKa of indazole N–H |
|---|---|
| Target Compound Data | 11.68 ± 0.40 (predicted) |
| Comparator Or Baseline | 4-bromo-1H-indazole: 12.78 ± 0.40; 5-fluoro-1H-indazole: 12.90 ± 0.40 |
| Quantified Difference | ΔpKa ≈ 1.1 (vs. 4-bromo-1H-indazole); ~12‑fold increase in acidity |
| Conditions | Predicted values (ACD/Labs) at 25 °C |
Why This Matters
Lower pKa can improve solubility in basic aqueous media and alter binding affinity to biological targets that engage the indazole NH.
